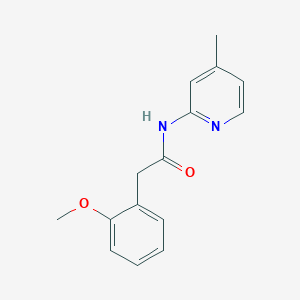

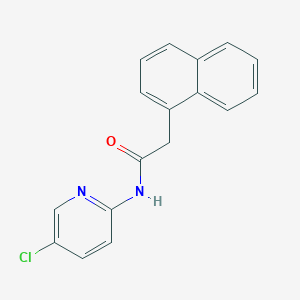

2-(2-methoxyphenyl)-N-(4-methyl-2-pyridinyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related acetamide derivatives involves linear synthesis techniques characterized by the formation of compounds through reactions involving aryloxy groups, acetylation, and substitutions. For instance, novel acetamide derivatives have been synthesized for anticancer properties, highlighting the versatility of acetamide compounds in drug development (Vinayak et al., 2014)1.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their chemical behavior and biological activity. For example, the crystal structure of p-methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside was determined using X-ray diffraction, revealing important intermolecular interactions (Analytical Sciences: X-ray Structure Analysis Online, 2006)2.

Chemical Reactions and Properties

Acetamide derivatives undergo various chemical reactions, forming different products based on the reacting agents. For example, the reaction of N-pyrimidinylacetamide derivative with Vilsmeier-Haack reagent produced β-chloroenaldehyde derivative, showcasing the compound's reactivity towards forming Schiff bases and heterocyclic compounds (Farouk et al., 2021)3.

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are critical for the compound's application in pharmaceutical formulations and chemical syntheses.

Chemical Properties Analysis

The chemical properties, including reactivity, acidity, basicity, and pharmacological activities, are integral to the compound's applications. Acetamide derivatives have been explored for their pharmacological activities, such as anticancer effects, highlighting the potential therapeutic applications of these compounds (Vinayak et al., 2014)1.

For detailed insights and further reading on similar compounds and their properties, refer to the provided references.

Applications De Recherche Scientifique

Catalytic Hydrogenation and Green Synthesis

2-(2-methoxyphenyl)-N-(4-methyl-2-pyridinyl)acetamide is an intermediate in the production of azo disperse dyes. Its synthesis via catalytic hydrogenation demonstrates the importance of green chemistry practices in industrial applications. A novel Pd/C catalyst was used for the hydrogenation process, showing high activity, selectivity, and stability. This method represents an environmentally friendly alternative to traditional reduction methods, highlighting the shift towards sustainable manufacturing processes in the chemical industry (Zhang Qun-feng, 2008).

Synthesis of Protein Tyrosine Phosphatase Inhibitors

The compound and its derivatives have been evaluated for their potential as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. These inhibitors have shown promising results in docking studies and in vivo screenings for their antidiabetic activity, underscoring the compound's significance in developing treatments for diabetes. The synthesis of 2-(4-methoxyphenyl)ethyl acetamide derivatives highlights the compound's application in medicinal chemistry and its potential role in managing metabolic disorders (A. Saxena et al., 2009).

Insecticidal Applications

Pyridine derivatives, including structures related to 2-(2-methoxyphenyl)-N-(4-methyl-2-pyridinyl)acetamide, have shown significant insecticidal activities. The synthesis and toxicity evaluation of these compounds against pests like the cowpea aphid demonstrate their potential as effective insecticides. This research opens up avenues for developing new pest control agents that could be safer and more environmentally friendly than current options (E. A. Bakhite et al., 2014).

Anticancer Research

The compound's derivatives have also been investigated for their anticancer properties. Novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol were synthesized and showed cytotoxicity against various cancer cell lines. This research highlights the compound's relevance in the synthesis of potential anticancer agents, contributing to the ongoing search for more effective cancer treatments (A. Vinayak et al., 2014).

Propriétés

IUPAC Name |

2-(2-methoxyphenyl)-N-(4-methylpyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-11-7-8-16-14(9-11)17-15(18)10-12-5-3-4-6-13(12)19-2/h3-9H,10H2,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCQVPNRGXRDFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)CC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47201246 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-(2-furoyl)-3-pyrrolidinyl]methanol](/img/structure/B5540753.png)

![N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5540754.png)

![N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5540767.png)

![3-[4-(4-hydroxyphenyl)-3,5-dimethyl-1H-pyrazol-1-yl]propanamide](/img/structure/B5540775.png)

![(4aR*,7aS*)-1-(pyridin-2-ylmethyl)-4-(2-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5540785.png)

![1-methyl-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5540789.png)

![N'-[4-(dipropylamino)benzylidene]nicotinohydrazide](/img/structure/B5540797.png)

![N-methyl-4-({4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1,3-thiazol-2-amine](/img/structure/B5540804.png)

![2-(2,3-dimethoxyphenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]acetamide hydrochloride](/img/structure/B5540836.png)